

# A Comparative Spectroscopic Analysis of Dimethyl Pyridine-2,6-dicarboxylate

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## Compound of Interest

Compound Name: *Dimethyl pyridine-2,6-dicarboxylate*

Cat. No.: *B132725*

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Characterization of Dimethyl Pyridine-2,6-dicarboxylate.

This guide provides a comprehensive analysis of dimethyl pyridine-2,6-dicarboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein serves as a valuable resource for the identification and characterization of this compound, with comparisons to isomeric and structurally related molecules to aid in differentiation.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for dimethyl pyridine-2,6-dicarboxylate and its comparator compounds, dimethyl isophthalate and dimethyl pyridine-2,4-dicarboxylate.

### Table 1: $^1\text{H}$ NMR Spectral Data ( $\text{CDCl}_3$ )

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Dimethyl pyridine-2,6-dicarboxylate	8.32	Doublet	8.0	H-3, H-5
	8.04	Triplet	8.0	H-4
	4.04	Singlet	-	-OCH <sub>3</sub>
Dimethyl isophthalate	8.74	Triplet	1.6	H-2
	8.29	Doublet of Doublets	7.8, 1.6	H-4, H-6
	7.55	Triplet	7.8	H-5
	3.96	Singlet	-	-OCH <sub>3</sub>
Dimethyl pyridine-2,4-dicarboxylate	9.34	Doublet	0.8	H-3
	8.95	Doublet	4.9	H-6
	8.01	Doublet of Doublets	4.9, 0.8	H-5
	4.02	Singlet	-	2-COOCH <sub>3</sub>
	3.99	Singlet	-	4-COOCH <sub>3</sub>

**Table 2: <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>)**

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
Dimethyl pyridine-2,6-dicarboxylate	165.1	C=O
148.9	C-2, C-6	
138.5	C-4	
128.2	C-3, C-5	
53.0	-OCH <sub>3</sub>	
Dimethyl isophthalate	166.2	C=O
134.0	C-4, C-6	
131.0	C-1, C-3	
130.4	C-2	
128.8	C-5	
52.5	-OCH <sub>3</sub>	
Dimethyl pyridine-2,4-dicarboxylate	165.8	4-C=O
164.5	2-C=O	
152.1	C-6	
149.8	C-2	
139.7	C-4	
129.5	C-5	
128.8	C-3	
53.2	2--OCH <sub>3</sub>	
52.9	4--OCH <sub>3</sub>	

**Table 3: Infrared (IR) Spectral Data (ATR)**

Compound	Wavenumber (cm <sup>-1</sup> )	Assignment
Dimethyl pyridine-2,6-dicarboxylate	3080-3010	C-H (aromatic) stretch
	2958	C-H (methyl) stretch
	1725	C=O (ester) stretch
	1585, 1440	C=C, C=N (pyridine ring) stretch
	1250, 1140	C-O (ester) stretch
Dimethyl isophthalate	3070-3000	C-H (aromatic) stretch
	2955	C-H (methyl) stretch
	1720	C=O (ester) stretch
	1600, 1435	C=C (aromatic ring) stretch
	1240, 1130	C-O (ester) stretch
Dimethyl pyridine-2,4-dicarboxylate	~3100-3000	C-H (aromatic) stretch
	~2960	C-H (methyl) stretch
	~1730	C=O (ester) stretch
	~1590, 1450	C=C, C=N (pyridine ring) stretch
	~1250, 1120	C-O (ester) stretch

**Table 4: Mass Spectrometry (MS) Data (Electron Ionization)**

Compound	Molecular Ion (M <sup>+</sup> ) m/z	Key Fragment Ions m/z (% relative intensity)
Dimethyl pyridine-2,6-dicarboxylate	195	164 (M-OCH <sub>3</sub> ), 136 (M-COOCH <sub>3</sub> ), 105 (M-2xCOOCH <sub>3</sub> +H)
Dimethyl isophthalate	194	163 (M-OCH <sub>3</sub> ), 135 (M-COOCH <sub>3</sub> ), 104 (M-2xCOOCH <sub>3</sub> )
Dimethyl pyridine-2,4-dicarboxylate	195	164 (M-OCH <sub>3</sub> ), 136 (M-COOCH <sub>3</sub> ), 105 (M-2xCOOCH <sub>3</sub> +H)

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a standard NMR spectrometer operating at a frequency of 400 MHz for protons. Samples were prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>), with tetramethylsilane (TMS) serving as an internal standard (0 ppm). For <sup>1</sup>H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For <sup>13</sup>C NMR, spectra were obtained with proton decoupling, and approximately 1024 scans were accumulated with a relaxation delay of 2 seconds.

### Infrared (IR) Spectroscopy

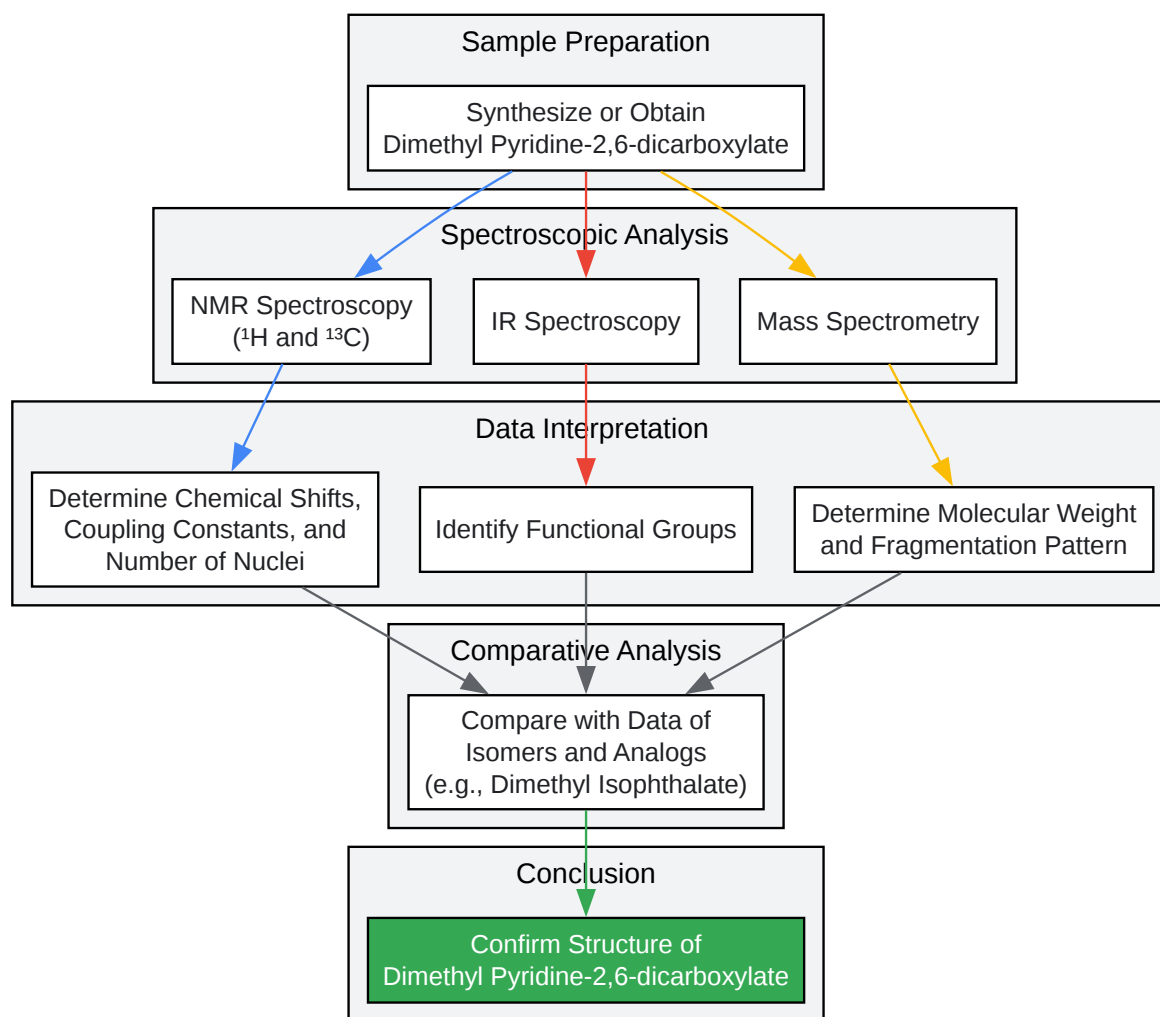
IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly onto the ATR crystal, and pressure was applied to ensure good contact. The spectra were collected over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup> and are an average of 32 scans. A background spectrum of the clean, empty ATR crystal was recorded and subtracted from the sample spectrum.

### Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The ionization energy was set to 70 eV. The mass analyzer scanned a mass-to-charge ( $m/z$ ) range of 50-500 amu. The resulting mass spectrum displays the relative abundance of the parent molecular ion and its various fragment ions.

## Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the characterization of an unknown compound, such as dimethyl pyridine-2,6-dicarboxylate, using the described spectroscopic techniques.



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Caption: Workflow for the spectroscopic characterization of dimethyl pyridine-2,6-dicarboxylate.

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